molecular formula C11H12F2O2 B1398827 Tert-butyl 2,4-difluorobenzoate CAS No. 500353-15-1

Tert-butyl 2,4-difluorobenzoate

Cat. No.: B1398827
CAS No.: 500353-15-1
M. Wt: 214.21 g/mol
InChI Key: NIADSGDBPFELPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2,4-difluorobenzoate is an organic compound with the molecular formula C11H12F2O2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by fluorine atoms, and the carboxyl group is esterified with a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2,4-difluorobenzoate typically involves the esterification of 2,4-difluorobenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The process involves the same esterification reaction but optimized for large-scale production with considerations for cost, efficiency, and safety.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2,4-difluorobenzoic acid and tert-butyl alcohol.

    Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Products depend on the nucleophile used.

    Hydrolysis: 2,4-difluorobenzoic acid and tert-butyl alcohol.

    Reduction: Corresponding alcohol derivatives.

Scientific Research Applications

Tert-butyl 2,4-difluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly in drug design and discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 2,4-difluorobenzoate involves its interaction with various molecular targets depending on the context of its use. In chemical reactions, the electron-withdrawing fluorine atoms influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. In biological systems, its ester group can be hydrolyzed to release active metabolites that interact with specific enzymes or receptors.

Comparison with Similar Compounds

    2,4-Difluorobenzoic Acid: The parent acid of tert-butyl 2,4-difluorobenzoate.

    Methyl 2,4-difluorobenzoate: Another ester derivative with a methyl group instead of a tert-butyl group.

    Ethyl 2,4-difluorobenzoate: Similar to the methyl ester but with an ethyl group.

Uniqueness: this compound is unique due to the presence of the bulky tert-butyl group, which can influence its solubility, reactivity, and interaction with other molecules. This makes it particularly useful in applications where steric hindrance and specific molecular interactions are important.

Properties

IUPAC Name

tert-butyl 2,4-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O2/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIADSGDBPFELPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60726537
Record name tert-Butyl 2,4-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60726537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500353-15-1
Record name tert-Butyl 2,4-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60726537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2,4-difluorobenzoate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2,4-difluorobenzoate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 2,4-difluorobenzoate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 2,4-difluorobenzoate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 2,4-difluorobenzoate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 2,4-difluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.